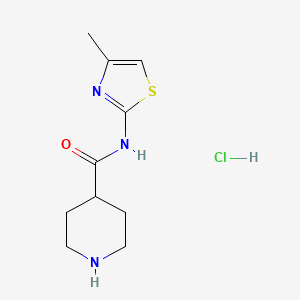

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Übersicht

Beschreibung

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3OS and its molecular weight is 261.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . The exact pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

Thiazole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biochemische Analyse

Biochemical Properties

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cyclooxygenase enzymes (COX-1 and COX-2), where it exhibits inhibitory effects . This inhibition is crucial for its anti-inflammatory properties, as it reduces the production of pro-inflammatory prostaglandins. Additionally, the compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation . This inhibition leads to a decrease in the expression of inflammatory cytokines and other mediators, thereby reducing inflammation. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . Additionally, the compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . This results in a downregulation of pro-inflammatory gene expression. The compound also modulates the activity of various kinases and phosphatases, further influencing cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Short-term exposure to the compound results in immediate inhibition of cyclooxygenase activity and a rapid decrease in prostaglandin levels . Long-term studies have shown that the compound maintains its anti-inflammatory effects, with sustained inhibition of NF-κB activation and reduced expression of inflammatory mediators . Prolonged exposure may lead to adaptive cellular responses, potentially altering the compound’s efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . Higher doses may lead to toxicity, manifesting as gastrointestinal disturbances, liver damage, and renal impairment . Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the liver, kidneys, and brain . It interacts with membrane transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It also accumulates in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may further regulate the compound’s localization and activity within different cellular compartments .

Biologische Aktivität

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride (CAS: 1351643-26-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

A study assessing the antimicrobial activity of similar thiazole compounds found significant activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer research. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : A compound structurally similar to N-(4-methyl-1,3-thiazol-2-yl)piperidine showed IC50 values of less than 1 μg/mL against several cancer cell lines, demonstrating significant anticancer potential .

- Mechanism of Action : Molecular dynamics simulations indicated that certain thiazole compounds interact with protein targets through hydrophobic contacts, enhancing their efficacy in inhibiting tumor growth .

| Compound ID | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 13 | A-431 | <1 |

| 13 | Jurkat | <1 |

Neuroprotective Activity

The neuroprotective effects of thiazole derivatives have been explored in the context of neurological disorders. Some studies suggest that these compounds may act as antagonists at muscarinic receptors, which are implicated in cognitive functions.

Research Findings

A study identified related piperidine derivatives as potential treatments for neurological diseases by demonstrating their ability to modulate neurotransmitter systems effectively . This suggests that N-(4-methyl-1,3-thiazol-2-yl)piperidine could have similar applications.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride exhibits several significant biological activities:

- Anti-Cancer Properties : Research indicates that this compound may inhibit angiogenesis (the formation of new blood vessels), which is crucial in tumor growth and metastasis. It has demonstrated potential as an antineoplastic agent by interfering with DNA cleavage activities.

- Protein Modulation : The compound can modulate various biological pathways, influencing cellular signaling related to cell proliferation and apoptosis. This suggests its utility in cancer therapy and other conditions where cell growth regulation is critical.

- Apoptosis Induction : It acts as an apoptosis inducer, which can be beneficial in treating cancers by promoting programmed cell death in malignant cells .

- Enzyme Inhibition : It has been identified as a cyclin-dependent kinase (CDK) inhibitor, which plays a vital role in cell cycle regulation. This inhibition can be leveraged for therapeutic strategies against cancer .

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of this compound, researchers found that it effectively inhibited angiogenesis in vitro and in vivo models. The compound was shown to reduce tumor size significantly when administered to mice bearing tumors, indicating its potential for further development as an anti-cancer agent.

Case Study 2: CDK Inhibition

Another study focused on the compound's role as a CDK inhibitor. The findings demonstrated that treatment with this compound led to a marked decrease in cell proliferation rates in several cancer cell lines, supporting its application in targeted cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-fluorobenzoyl)-N-(4-methylthiazol-2-yl)-piperidine | Contains a fluorobenzoyl group | Potentially enhanced lipophilicity |

| N-(2-amino-thiazole)-piperidine | Substituted at the thiazole position | Different biological activity profile |

| N-(4-methylthiazol)-pyrimidine derivatives | Pyrimidine instead of piperidine | Variation in pharmacological properties |

This table illustrates the versatility of thiazole-piperidine scaffolds in drug design while emphasizing the unique aspects of this compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole moiety and piperidine ring undergo oxidation under controlled conditions:

-

Thiazole ring oxidation : Reacts with potassium permanganate (KMnO₄) in acidic media to form sulfoxide or sulfone derivatives, depending on reaction duration and temperature.

-

Piperidine ring oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives, which enhance water solubility.

Example Reaction :

Amide Bond Cleavage

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield piperidine-4-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.

-

Basic hydrolysis (NaOH, ethanol/water): Produces sodium piperidine-4-carboxylate and the thiazole amine.

Conditions Comparison :

| Condition | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl, 100°C, 6h | Piperidine-4-carboxylic acid | 78–85 |

| Basic | 2M NaOH, 80°C, 4h | Sodium piperidine-4-carboxylate | 65–72 |

Alkylation and Acylation

The piperidine nitrogen participates in alkylation/acylation to introduce functional groups:

-

Alkylation : Reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride (CH₃COCl) or benzoyl chloride (PhCOCl) in dichloromethane (DCM) yields N-acylated derivatives.

Example Mechanism :

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Thiazole-piperidine fusion : Reacts with phosphoryl chloride (POCl₃) under reflux to form fused bicyclic structures via intramolecular cyclization.

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the thiazole C-5 position.

Key Applications :

Nucleophilic Substitution

The thiazole ring’s electron-deficient C-5 position undergoes substitution:

-

Halogenation : Bromine (Br₂) in acetic acid yields 5-bromo-thiazole derivatives.

-

Amination : Reacts with ammonia (NH₃) or primary amines to form 5-amino-thiazole analogs.

Reaction Table :

| Substitution Type | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 25°C, 2h | 5-Bromo-thiazole |

| Amination | NH₃, EtOH | 60°C, 6h | 5-Amino-thiazole |

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits pH-sensitive behavior:

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGXGZIJFPEIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.